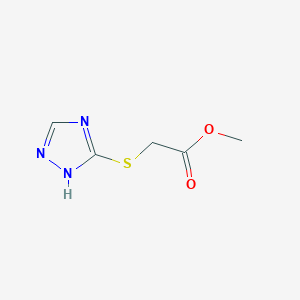

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate

Overview

Description

“Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate” is a chemical compound that is part of a class of compounds known as 1,2,4-triazole derivatives . These derivatives are of significant interest in medicinal chemistry due to their potential as anticancer agents .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives, including “this compound”, involves a series of chemical reactions. The structures of these derivatives are confirmed by spectroscopic techniques like IR, 1H-NMR, Mass spectroscopy, and Elemental analysis .Molecular Structure Analysis

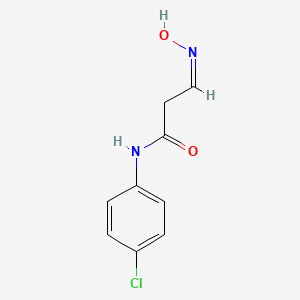

The molecular structure of “this compound” is represented by the linear formula C5H7N3O2S . The InChI code for this compound is 1S/C5H7N3O2S/c1-10-4(9)2-11-5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) .Chemical Reactions Analysis

The chemical reactions involving “this compound” and similar compounds are complex and can involve multiple steps. These reactions are typically evaluated using various techniques such as NMR spectroscopy .Physical And Chemical Properties Analysis

“this compound” has a molecular weight of 173.2 . It has a boiling point of 344.3±44.0C at 760 mmHg and a melting point of 119-121C .Scientific Research Applications

Applications in Chemical Synthesis and Biological Activity

Triazole derivatives, including Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate, have been studied extensively for their diverse biological activities and potential uses in new drug development. They exhibit a broad range of biological activities due to their structural variations and have been the focus of many studies aiming to develop new methods for their synthesis and evaluation for potential applications.

Biological Activities : Triazole derivatives are known for their anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties, as well as activity against several neglected diseases. The interest in these compounds is driven by their potential therapeutic applications and the ongoing need for new drugs to address emerging health challenges, including antibiotic-resistant bacteria and neglected tropical diseases (Ferreira et al., 2013).

Chemical Reactivity and Synthesis : The reactivity of triazole derivatives makes them valuable in chemical synthesis, offering new possibilities for creating compounds with significant biological activity. Research has focused on synthesizing and evaluating these compounds across various biological targets, highlighting the versatility and potential of triazole derivatives in drug development and other scientific applications (Ohloblina, 2022).

Environmental and Sustainability Considerations : The synthesis of triazole derivatives also touches on environmental and sustainability issues, with a growing emphasis on finding more efficient and green chemical processes. This aspect is particularly relevant as the chemical industry seeks to reduce its environmental footprint while developing new compounds for scientific and therapeutic use (Kaplaushenko, 2019).

Advanced Materials and Other Applications : Beyond their biological activities, triazole derivatives are explored for their applications in materials science, including the development of new polymers and coatings with enhanced properties. The versatility of these compounds extends their potential utility far beyond pharmaceuticals, encompassing areas such as agriculture, manufacturing, and energy (Parchenko, 2019).

Future Directions

The future directions for research on “Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate” and similar compounds are promising. Given their potential as anticancer agents, further studies are needed to fully understand their mechanisms of action and to evaluate their efficacy and safety in clinical settings .

Mechanism of Action

Target of Action

Methyl 2-((1H-1,2,4-triazol-5-yl)thio)acetate is a compound that contains a 1,2,4-triazole ring . Compounds with this structure are known to interact with the heme moiety of CYP-450 enzymes . These enzymes play a crucial role in the metabolism of various substances, including drugs and endogenous compounds.

Mode of Action

The nitrogen atoms of the 1,2,4-triazole ring in this compound bind to the iron in the heme moiety of CYP-450 . This interaction can lead to changes in the enzyme’s activity, potentially affecting the metabolism of other substances.

Biochemical Pathways

Given its interaction with cyp-450 enzymes, it may influence various metabolic pathways that these enzymes are involved in .

Pharmacokinetics

Its interaction with cyp-450 suggests that it may be metabolized by these enzymes .

Result of Action

Its interaction with CYP-450 enzymes suggests that it may influence the metabolism of various substances, potentially leading to changes in cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at room temperature . Additionally, factors such as pH and the presence of other substances could potentially affect its action.

properties

IUPAC Name |

methyl 2-(1H-1,2,4-triazol-5-ylsulfanyl)acetate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O2S/c1-10-4(9)2-11-5-6-3-7-8-5/h3H,2H2,1H3,(H,6,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLFSTRVXOZDNGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CSC1=NC=NN1 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001260720 | |

| Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24127-59-1 | |

| Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=24127-59-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(1H-1,2,4-triazol-5-ylthio)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001260720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 3-[[(E)-2-(3-methyl-4-nitro-1,2-oxazol-5-yl)ethenyl]amino]thiophene-2-carboxylate](/img/structure/B3118626.png)

![N-(2,2-diethoxyethyl)-N'-[(2-methoxy-3-pyridinyl)carbonyl]urea](/img/structure/B3118627.png)

![1-(methylsulfonyl)-5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazole](/img/structure/B3118654.png)

![1-(5-{1-[3-(trifluoromethyl)phenoxy]ethyl}-1H-pyrazol-1-yl)-1-ethanone](/img/structure/B3118656.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline](/img/structure/B3118662.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]-4-(trifluoromethoxy)aniline](/img/structure/B3118670.png)

![N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene](3-chlorophenyl)methanamine](/img/structure/B3118692.png)

![N-[2-(2-hydroxy-2-adamantyl)phenyl]cyclopropanecarboxamide](/img/structure/B3118698.png)

![1-methyl-5-{4-[3-(trifluoromethyl)phenyl]piperazino}-1H-1,2,4-triazol-3-amine](/img/structure/B3118712.png)